molecular formula C10H14FNO2 B12076777 3,4-Dimethoxy-6-fluoro-phenylethylamine CAS No. 99424-76-7

3,4-Dimethoxy-6-fluoro-phenylethylamine

Cat. No.: B12076777
CAS No.: 99424-76-7
M. Wt: 199.22 g/mol
InChI Key: ITGAJFDPLNWOGD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-6-fluoro-phenylethylamine is a substituted phenethylamine derivative featuring methoxy groups at the 3- and 4-positions of the phenyl ring and a fluorine atom at the 6-position.

Properties

IUPAC Name

2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAJFDPLNWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344641
Record name Benzeneethanamine, 2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99424-76-7
Record name Benzeneethanamine, 2-fluoro-4,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthetic routes for 3,4-Dimethoxy-6-fluoro-phenylethylamine involve chemical transformations. While specific methods may vary, here’s a general outline:

    Industrial Production Methods: Unfortunately, detailed industrial production methods are not widely available in the literature. research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

3,4-Dimethoxy-6-fluoro-phenylethylamine can participate in various chemical reactions:

    Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation (e.g., using reagents like potassium permanganate) or reduction (e.g., using lithium aluminum hydride).

    Substitution Reactions: The fluoro group makes it susceptible to nucleophilic substitution reactions. For instance, it can react with nucleophiles like amines or thiols.

    Major Products: The products formed from these reactions include derivatives with modified functional groups, such as 3,4-dimethoxyphenylethylamine or 3,4-dimethoxyphenylethanol.

Scientific Research Applications

Researchers explore 3,4-Dimethoxy-6-fluoro-phenylethylamine in various fields:

    Medicinal Chemistry: Its structural features make it a potential lead compound for drug development. Scientists investigate its pharmacological properties, receptor interactions, and potential therapeutic applications.

    Neuroscience: Phenethylamines often interact with neurotransmitter receptors. Researchers study its effects on serotonin, dopamine, and other neurotransmitter systems.

    Chemical Biology: Understanding its interactions with biological macromolecules (e.g., proteins) can reveal insights into cellular processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves binding to specific receptors (e.g., serotonin receptors) and modulating neurotransmission. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine

  • Structural Differences : Lacks the 6-fluoro substituent present in the target compound.
  • Widely studied in neurotransmitter analog research due to its structural similarity to dopamine and mescaline .
  • Biological Activity : Exhibits serotonergic and dopaminergic activity in preclinical models, but the absence of fluorine may reduce metabolic stability compared to fluorinated analogues.

(4-Methoxyphenyl)methylamine

  • Structural Differences : Contains a single methoxy group at the 4-position and lacks both the 3-methoxy and 6-fluoro substituents.
  • Used as a precursor in Schiff base synthesis for pharmaceutical intermediates .
  • Applications : Less versatile in biological systems compared to multi-substituted derivatives like 3,4-Dimethoxy-6-fluoro-phenylethylamine.

2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine

  • Structural Differences : Incorporates a pyridine ring instead of a fluorine atom, altering electronic properties.
  • CAS 99615-36-8; studied for neuroactivity in serotonin receptor modulation .
  • Uniqueness : Fluorine in the target compound may offer superior metabolic resistance compared to pyridine-containing analogues.

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide

  • Structural Differences: Features a pyridazinone core and multiple methoxy groups, diverging significantly from the phenethylamine backbone.
  • Key Features: Complex heterocyclic structure enables diverse binding modes in enzyme inhibition studies.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Biological Notes
3,4-Dimethoxy-6-fluoro-phenylethylamine 3,4-OCH₃; 6-F ~213.2 (calc.) Hypothesized CNS activity
3,4-Dimethoxyphenethylamine 3,4-OCH₃ 195.2 Serotonergic activity
2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine 3,4-OCH₃; pyridine 298.4 Neuroactive ligand

Table 2: Pharmacokinetic Predictions

Compound logP (Predicted) Metabolic Stability
3,4-Dimethoxy-6-fluoro-phenylethylamine 1.8 Moderate (fluoro)
3,4-Dimethoxyphenethylamine 1.5 Low (rapid oxidation)
(4-Methoxyphenyl)methylamine 1.2 High

Research Implications and Uniqueness

The 6-fluoro substitution in 3,4-Dimethoxy-6-fluoro-phenylethylamine distinguishes it from non-fluorinated analogues by:

  • Enhanced Lipophilicity : Improved blood-brain barrier penetration compared to 3,4-Dimethoxyphenethylamine.
  • Metabolic Resistance : Fluorine’s electronegativity may reduce susceptibility to cytochrome P450-mediated degradation.
  • Receptor Selectivity : Fluorine’s steric effects could fine-tune binding to adrenergic or dopaminergic receptors, a hypothesis supported by studies on fluorinated neurotransmitters .

Biological Activity

3,4-Dimethoxy-6-fluoro-phenylethylamine (also known as 3,4-Dimethoxy-6-fluorophenethylamine) is a synthetic compound belonging to the phenethylamine class. Its unique structure, characterized by two methoxy groups and a fluorine atom on the phenyl ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-Dimethoxy-6-fluoro-phenylethylamine is C10H14FNO2C_{10}H_{14}FNO_2, with a molecular weight of approximately 201.23 g/mol. The presence of methoxy and fluoro groups enhances its lipophilicity and may influence its interaction with various biological targets.

3,4-Dimethoxy-6-fluoro-phenylethylamine's mechanism of action is primarily linked to its interactions with neurotransmitter receptors in the central nervous system. It is hypothesized to act as a monoamine releasing agent, similar to other compounds in the phenethylamine family. The following table summarizes its binding affinities at key neurotransmitter receptors:

Receptor Type Binding Affinity (Ki) Reference
5-HT2ATBD
5-HT2CTBD
Dopamine D2TBD
NETBD

Further studies are necessary to elucidate its specific interactions and pharmacological profile.

Neurotransmitter Release

Research indicates that compounds structurally related to 3,4-Dimethoxy-6-fluoro-phenylethylamine can significantly affect neurotransmitter release. For instance, phenethylamines are known to stimulate the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). The following table provides comparative data on the release profiles of related compounds:

Compound NE Release DA Release 5-HT Release
3,4-Dimethoxy-6-fluoro-PHATBDTBDTBD
β-Phenylethylamine10.939.5>10,000
Dextroamphetamine6.6–7.25.8–24.8698–1,765

The release values indicate that while some phenethylamines exhibit strong NE and DA release properties, further research is needed to determine where 3,4-Dimethoxy-6-fluoro-phenylethylamine fits within this spectrum.

Psychostimulant Effects

In animal models, compounds similar to 3,4-Dimethoxy-6-fluoro-phenylethylamine have shown psychostimulant effects, including increased locomotion and reward-seeking behavior. A study demonstrated that β-phenylethylamine administration led to significant increases in active lever pressing compared to saline controls, indicating its potential as a stimulant .

Safety and Toxicity

The safety profile of 3,4-Dimethoxy-6-fluoro-phenylethylamine remains largely uncharacterized due to limited research; however, related compounds have been associated with adverse effects such as tachycardia and hallucinations when misused . Monitoring for potential toxicity is essential as further studies are conducted.

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